7-CHLORO-N2-BIS(4-ETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE
Overview
Description
7-CHLORO-N2-BIS(4-ETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE is a synthetic organic compound with a complex structure. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-N2-BIS(4-ETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.
Substitution with Ethylphenyl Groups: The substitution of the quinoline core with 4-ethylphenyl groups can be carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-N2-BIS(4-ETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, thiols, alkylamines.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
7-CHLORO-N2-BIS(4-ETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial agent due to its structural similarity to known antimalarial drugs.
Biological Research: It is used as a probe to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-CHLORO-N2-BIS(4-ETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Hydroxychloroquine: Another antimalarial drug with a hydroxyl group at the 4-position of the quinoline ring.
Quinacrine: A compound with a similar quinoline structure, used as an antiprotozoal agent.
Uniqueness
7-CHLORO-N2-BIS(4-ETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its dual ethylphenyl groups and carboxamide functionality differentiate it from other quinoline derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Properties
IUPAC Name |
7-chloro-N,2-bis(4-ethylphenyl)-8-methylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN2O/c1-4-18-6-10-20(11-7-18)25-16-23(22-14-15-24(28)17(3)26(22)30-25)27(31)29-21-12-8-19(5-2)9-13-21/h6-16H,4-5H2,1-3H3,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYSHSIJFMVMRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)NC4=CC=C(C=C4)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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